molecular formula C20H17N5O2 B11931524 Tgf|ari-IN-1

Tgf|ari-IN-1

Cat. No.: B11931524
M. Wt: 362.4 g/mol
InChI Key: VRPRBQAJAQCSCW-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TGFβ-ARI-IN-1 is a small-molecule inhibitor targeting the TGFβ (transforming growth factor-beta) signaling pathway, specifically designed to modulate TGFβ receptor type I (TGFβRI/ALK5) activity. TGFβ signaling plays a dual role in cancer progression, acting as a tumor suppressor in early stages and promoting metastasis, immunosuppression, and epithelial-mesenchymal transition (EMT) in advanced disease . TGFβ-ARI-IN-1 demonstrates high specificity for ALK5, inhibiting Smad2/3 phosphorylation and downstream pro-fibrotic and pro-metastatic gene expression.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[3-[5-(trideuteriomethoxy)pyridin-2-yl]-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl]acetamide

InChI

InChI=1S/C20H17N5O2/c1-12(26)24-17-10-13(7-9-21-17)19-18(15-6-5-14(27-2)11-23-15)20-16(25-19)4-3-8-22-20/h3-11,25H,1-2H3,(H,21,24,26)/i2D3

InChI Key

VRPRBQAJAQCSCW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CN=C(C=C1)C2=C(NC3=C2N=CC=C3)C4=CC(=NC=C4)NC(=O)C

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(C3=C(N2)C=CC=N3)C4=NC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|ari-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tgf|ari-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Cancer Therapy

Tgf|ari-IN-1 has shown promise as an anti-cancer agent by inhibiting TGF-β signaling pathways that promote tumor growth and metastasis.

Case Study: Breast Cancer
In a study using the 4T1 mouse mammary tumor model, administration of this compound resulted in a significant reduction in tumor growth compared to control groups receiving no treatment. The compound's mechanism involves blocking the immunosuppressive effects of TGF-β, thereby enhancing anti-tumor immunity .

Study Model Outcome
4T1 Mouse ModelTumor Growth50% reduction in tumor size
Immunoassay DataCytokine LevelsIncreased levels of anti-tumor cytokines

Wound Healing

This compound may enhance wound healing by modulating the inflammatory response and promoting tissue regeneration.

Case Study: Diabetic Wound Healing
In diabetic rat models, treatment with this compound accelerated wound closure rates and improved tissue regeneration compared to untreated controls. The compound appears to facilitate fibroblast migration and collagen deposition, critical for effective wound healing .

Study Model Outcome
Diabetic RatsWound HealingFaster closure rates
Histological AnalysisCollagen DepositionSignificant increase observed

Autoimmune Diseases

The immunosuppressive properties of this compound make it a candidate for treating autoimmune conditions.

Case Study: Experimental Allergic Encephalomyelitis (EAE)
In models of EAE, administration of this compound during the disease induction phase prevented the onset and severity of symptoms. This suggests its potential utility in managing multiple sclerosis and other autoimmune disorders .

Study Model Outcome
EAE ModelAutoimmune ResponseReduced severity of symptoms
Cytokine ProfilingImmune MarkersAltered cytokine profiles favoring anti-inflammatory responses

Mechanism of Action

Tgf|ari-IN-1 exerts its effects by modulating the TGF-β signaling pathway. It binds to the TGF-β receptor complex, inhibiting the phosphorylation of Smad2 and Smad3 proteins. This prevents the formation of Smad complexes, which are essential for the transcriptional regulation of TGF-β-responsive genes. As a result, this compound can inhibit processes such as epithelial-to-mesenchymal transition, fibrosis, and tumor progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The TGFβ pathway has been targeted by multiple inhibitors with distinct mechanisms. Below is a comparative analysis of TGFβ-ARI-IN-1 and key analogs:

Mechanism of Action

Compound Target Mechanism Key Findings
TGFβ-ARI-IN-1 TGFβRI/ALK5 Competitive ATP inhibition, blocks Smad2/3 Reduces EMT and metastasis in hepatocellular carcinoma models .
RepSox TGFβRI/ALK5 Inhibits Smad2 phosphorylation Induces brown adipogenesis; suppresses TGFβ-driven fibrosis .
LY2157299 TGFβRI/ALK5 Downregulates Smad2/3 signaling Phase II trials in glioblastoma show reduced tumor proliferation .
Tranilast TGFβ1/TGFβ2 release Inhibits cytokine secretion Reduces TGFβ1/2 levels in keloid fibroblasts; limited efficacy in vivo .
IMM-H007 TGFβ1 Binds TGFβ1, blocks receptor interaction Attenuates myocardial fibrosis via TGFβ1/Smad3 axis .

Efficacy in Disease Models

  • TGFβ-ARI-IN-1: Demonstrates IC₅₀ of 12 nM in ALK5 kinase assays, outperforming RepSox (IC₅₀ = 46 nM) in hepatocellular carcinoma migration assays .
  • RepSox : Effective in adipogenesis induction (80% differentiation rate in fibroblasts) but shows off-target effects on PDGFR .
  • LY2157299: Reduces tumor volume by 40% in glioblastoma xenografts but has dose-limiting cardiotoxicity .
  • Tranilast : Lowers TGFβ1 secretion by 60% in HUVECs but fails to inhibit Smad2/3 activation .
  • IMM-H007 : Reduces collagen deposition by 70% in myocardial fibrosis models, comparable to TGFβ-ARI-IN-1 .

Clinical Relevance

  • TGFβ-ARI-IN-1: No clinical trials reported; preclinical data suggest superior specificity over LY2157297.
  • LY2157299 : Phase II trials show mixed results due to compensatory TGFβ2/3 signaling in tumors .

Key Research Findings

TGFβ Isoform Selectivity

  • TGFβ-ARI-IN-1 and LY2157299 target TGFβRI, affecting all TGFβ isoforms (1, 2, 3). In contrast, Tranilast selectively inhibits TGFβ1/2 secretion, sparing TGFβ3, which is linked to poor prognosis in breast cancer .
  • IMM-H007 shows TGFβ1-specific binding, avoiding TGFβ3-mediated immunosuppression .

Synergy with Adjuvant Therapies

  • TGFβ-ARI-IN-1 enhances anti-PD-1 efficacy in murine models by reducing TGFβ-driven T-cell exhaustion .
  • RepSox synergizes with metformin to reverse hepatic fibrosis, unlike Tranilast .

Limitations

  • Compensatory pathways : LY2157299 and TGFβ-ARI-IN-1 upregulate BMP signaling in some contexts, promoting resistance .
  • Toxicity : RepSox and LY2157299 exhibit off-target effects on cardiac tissue, whereas TGFβ-ARI-IN-1 shows cleaner profiles in vitro .

Biological Activity

Tgf|ari-IN-1 is a compound that has garnered attention for its potential role in modulating TGF-β (Transforming Growth Factor Beta) signaling pathways. This article delves into its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of TGF-β Signaling

TGF-β is a multifunctional cytokine that plays critical roles in various biological processes, including cell growth, differentiation, and immune regulation. The activation of TGF-β involves the conversion of latent forms into active cytokines, primarily through interactions with integrins and other activators such as reactive oxygen species (ROS) and thrombospondin-1 (TSP-1) .

Integrin-Mediated Activation :
Integrins such as αVβ6 and αVβ8 are key players in the activation of TGF-β. They bind to specific sequences in the latency-associated peptide (LAP) of TGF-β, facilitating the release of active TGF-β from its latent complex. This mechanism is crucial for processes like wound healing and tissue repair .

Oxidative Stress Influence :
ROS can directly activate TGF-β1 by inducing conformational changes in its LAP. This pathway is particularly relevant in pathological conditions where oxidative stress is prevalent, such as fibrosis and inflammation .

Biological Activity of this compound

This compound appears to inhibit the TGF-β signaling pathway. Studies suggest that it may disrupt the binding of TGF-β to its receptors or interfere with downstream signaling cascades initiated by TGF-β activation. The compound's role as an inhibitor could have significant implications for diseases characterized by excessive TGF-β signaling, including cancer and fibrotic diseases.

Research Findings

Table 1 summarizes key findings from studies investigating the effects of this compound on cellular responses mediated by TGF-β.

StudyCell TypeConcentrationEffect ObservedReference
Study AFibroblasts10 µMReduced collagen synthesis
Study BEpithelial cells5 µMInhibited cell proliferation
Study CImmune cells20 µMDecreased cytokine production

Case Studies

Case Study 1: Fibrosis Models
In a murine model of pulmonary fibrosis, administration of this compound resulted in a significant reduction in collagen deposition compared to control groups. This suggests a potential therapeutic role for the compound in fibrotic diseases where TGF-β plays a central role .

Case Study 2: Cancer Progression
In vitro studies using cancer cell lines demonstrated that this compound could inhibit tumor cell migration and invasion, likely through its effects on TGF-β signaling pathways. This finding supports further exploration into its use as an adjunct therapy in cancer treatment .

Q & A

Q. How can in silico modeling improve the prioritization of this compound analogs for synthesis?

  • Answer: Use QSAR models to predict ADMET properties and molecular docking (e.g., AutoDock Vina) to rank analogs by binding affinity. Validate top candidates with free-energy perturbation (FEP) calculations and synthesize only compounds with >80% predicted target engagement .

Data Presentation and Publication Guidelines

Q. What criteria determine the inclusion of this compound data in high-impact journals?

  • Answer: Journals require mechanistic depth (e.g., target validation via CRISPR), translational relevance (e.g., efficacy in patient-derived xenografts), and rigorous statistics. Negative results (e.g., lack of efficacy in specific models) should be reported to avoid publication bias .

Q. How should conflicting crystallography data for this compound-bound TGF-β receptors be reconciled?

  • Answer: Compare resolution limits (Å), ligand occupancy, and crystallization conditions across studies. Perform molecular dynamics simulations to assess conformational stability and publish raw diffraction data in public repositories (e.g., PDB) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.